molecular formula C34H42Br2N2O2 B13696349 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B13696349
M. Wt: 670.5 g/mol
InChI Key: QDCPMBZUBOJTGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the monoalkylation of commercially available or easily prepared corresponding derivatives. The process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .

Scientific Research Applications

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, leading to its observed effects. For example, it may act as a chemosensor for fluoride anions by facilitating intermolecular proton transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione apart from similar compounds is its specific substitution pattern and the presence of ethylhexyl groups.

Properties

Molecular Formula

C34H42Br2N2O2

Molecular Weight

670.5 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C34H42Br2N2O2/c1-5-9-11-23(7-3)21-37-31(25-13-17-27(35)18-14-25)29-30(33(37)39)32(26-15-19-28(36)20-16-26)38(34(29)40)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3

InChI Key

QDCPMBZUBOJTGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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